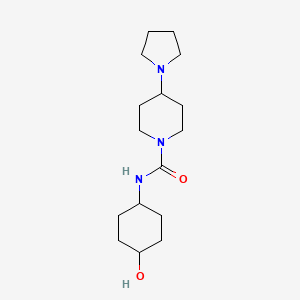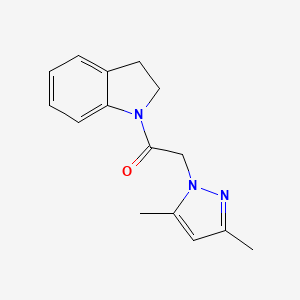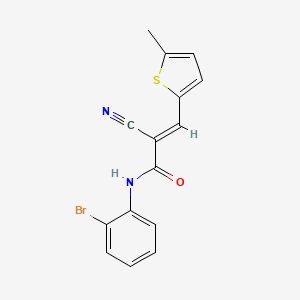![molecular formula C21H24N4O3 B7645734 1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)
1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea, also known as EPPU, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. EPPU is a urea derivative with a molecular formula of C23H28N4O3 and a molecular weight of 420.50 g/mol.
Applications De Recherche Scientifique
1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neuroscience. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular disease, this compound has been shown to have vasodilatory effects and to protect against ischemic injury. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In cardiovascular disease, this compound has been shown to activate the endothelial nitric oxide synthase (eNOS) pathway, leading to vasodilation and improved blood flow. In neuroscience, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to reduced cell proliferation. In cardiovascular disease, this compound has been shown to improve endothelial function and to protect against ischemic injury. In neuroscience, this compound has been shown to improve cognitive function and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using this compound is its low yield in the synthesis process, which can make it difficult to obtain sufficient quantities for some experiments.
Orientations Futures
There are several future directions for research on 1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea. In cancer research, further studies could investigate the potential of this compound in combination with other anticancer agents. In cardiovascular disease, future studies could investigate the long-term effects of this compound treatment on cardiovascular function. In neuroscience, future studies could investigate the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the mechanism of action of this compound in different contexts, to better understand its potential applications.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea involves the reaction of 4-ethoxyphenol with 4-bromoanisole in the presence of potassium carbonate to form 4-(4-ethoxyphenoxy)phenol. This compound is then reacted with 3-(imidazol-1-yl)propylamine in the presence of 1,1'-carbonyldiimidazole to form this compound. The yield of this compound in this reaction is reported to be around 40%.
Propriétés
IUPAC Name |
1-[4-(4-ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-27-18-8-10-20(11-9-18)28-19-6-4-17(5-7-19)24-21(26)23-12-3-14-25-15-13-22-16-25/h4-11,13,15-16H,2-3,12,14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMIRMIOIMWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)
![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)
![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)

![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)

![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![(5E)-5-[[1-(4-chlorophenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7645739.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbutanamide](/img/structure/B7645741.png)

![2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol](/img/structure/B7645745.png)

